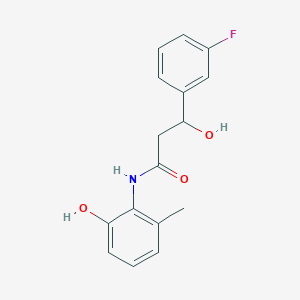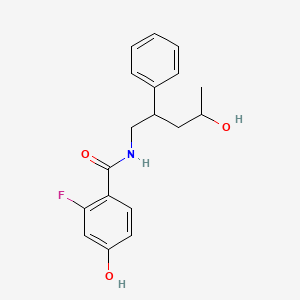
2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide, also known as FHBP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzamide, and it has been found to have interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide is not fully understood, but it has been suggested that it may act as an inhibitor of the AKT/mTOR pathway, which is involved in cell growth and proliferation (Li et al., 2017). Additionally, this compound has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects (Li et al., 2017).
Biochemical and Physiological Effects
This compound has been found to have interesting biochemical and physiological effects. It has been reported to have anti-inflammatory effects in vitro, and it has been suggested that this compound could be used as a potential anti-inflammatory agent (Chen et al., 2018). Additionally, this compound has been found to have antioxidant effects, which may contribute to its potential use in the treatment of neurodegenerative diseases (Chen et al., 2018).
実験室実験の利点と制限
One advantage of using 2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide in lab experiments is that it has been found to have low toxicity in vitro (Li et al., 2017). Additionally, this compound has been reported to have good solubility in water, which may make it easier to work with in lab experiments (Li et al., 2017). However, one limitation of using this compound is that it has not yet been extensively studied in vivo, so its potential effects and limitations in animal models are not yet fully understood.
将来の方向性
There are several potential future directions for research on 2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide. One area of interest is its potential use as an anti-cancer agent. Further studies could be conducted to explore its efficacy in different types of cancer and to investigate its potential mechanisms of action. Additionally, this compound could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies could be conducted to investigate its potential effects on cognitive function and to explore its potential mechanisms of action. Finally, this compound could be studied for its potential use in other areas of scientific research, such as inflammation and oxidative stress.
合成法
The synthesis method of 2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide involves the reaction of 4-hydroxy-2-phenylpentanoic acid with 2-fluoro-4-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reduced with sodium dithionite to obtain this compound. This synthesis method has been reported in a scientific paper by Li et al. (2017).
科学的研究の応用
2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have anti-proliferative effects on cancer cells, and it has been suggested that this compound could be used as a potential anti-cancer agent (Li et al., 2017). Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease (Chen et al., 2018).
特性
IUPAC Name |
2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-12(21)9-14(13-5-3-2-4-6-13)11-20-18(23)16-8-7-15(22)10-17(16)19/h2-8,10,12,14,21-22H,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEKMTHQYBUUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CNC(=O)C1=C(C=C(C=C1)O)F)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7642318.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)
![2-fluoro-N-[3-fluoro-4-(oxolan-2-ylmethylamino)phenyl]-4-hydroxybenzamide](/img/structure/B7642333.png)
![2-ethyl-5-[[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7642334.png)
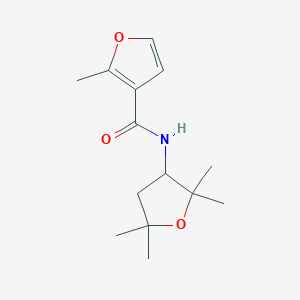
![3-chloro-2,4-difluoro-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7642343.png)
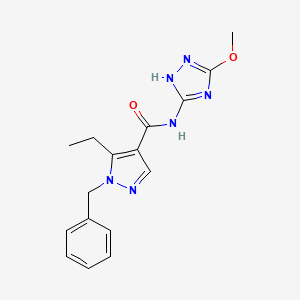
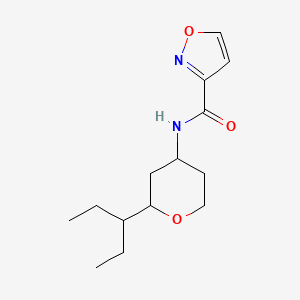
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]ethanone](/img/structure/B7642360.png)
![N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B7642366.png)
![2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-1-(1,4-thiazepan-4-yl)propan-1-one](/img/structure/B7642381.png)
![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-[2-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7642399.png)
![N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide](/img/structure/B7642402.png)
